5-Ethyl-2-iodophenol
Description
5-Ethyl-2-iodophenol (CAS: Not explicitly provided in evidence) is an aromatic compound featuring a phenolic hydroxyl group at the ortho position relative to an iodine substituent, with an ethyl group at the para position to the hydroxyl. This structure imparts unique physicochemical properties, such as altered acidity due to electron-donating (ethyl) and electron-withdrawing (iodo) substituents.
Properties
Molecular Formula |
C8H9IO |
|---|---|
Molecular Weight |
248.06 g/mol |
IUPAC Name |
5-ethyl-2-iodophenol |
InChI |
InChI=1S/C8H9IO/c1-2-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3 |
InChI Key |
YZGKKAKCVYCTGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)I)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Iodophenols and Analogous Compounds
Key Observations:
Substituent Effects on Acidity: The ethyl group in this compound is electron-donating via induction, reducing phenolic acidity compared to 5-(Hydroxymethyl)-2-iodophenol, where the hydroxymethyl group introduces competing electron-withdrawing effects . Methoxy groups (as in ) further deactivate the ring, stabilizing intermediates in iodocyclization reactions .
Synthetic Strategies: Iodocyclization () and AlCl₃-catalyzed reactions () highlight the versatility of iodinated intermediates in constructing complex heterocycles. this compound may require tailored iodination methods, such as directed ortho-metalation or electrophilic aromatic substitution, to accommodate steric hindrance from the ethyl group.
Ethyl and hydroxymethyl substituents modulate lipophilicity, influencing applications in drug delivery or polymer chemistry.
Preparation Methods
Reaction Mechanism and Conditions
In aqueous media, iodine monochloride (ICl) or molecular iodine (I₂) serves as the iodinating agent, with hydrogen peroxide (H₂O₂) acting as an oxidizing agent to regenerate the electrophilic iodine species. The hydroxyl group directs iodination to the ortho and para positions, but steric and electronic effects from the ethyl group favor para-substitution (relative to the ethyl), resulting in this compound.
A representative procedure involves stirring 3-ethylphenol with iodine (0.5 equiv) and H₂O₂ (1 equiv) in water at room temperature for 24 hours. This method yields this compound alongside minor byproducts, such as 2,6-diiodo derivatives, which are separable via recrystallization or column chromatography.
Optimization and Challenges
Key challenges include:
-
Regioselectivity : Competing ortho-iodination can occur, necessitating careful control of reaction temperature and stoichiometry.
-
Byproduct Formation : Diiodination is mitigated by using sub-stoichiometric iodine.
-
Purification : Recrystallization from chloroform or diethyl ether enhances purity.
Tosyl Protection and Directed Iodination
A more sophisticated approach, adapted from the synthesis of 2-methoxy-5-iodophenol, employs tosyl protection to enhance regiochemical control.
Stepwise Synthesis
-
Protection of 3-Ethylphenol :
3-Ethylphenol is treated with p-toluenesulfonyl chloride (TsCl) in triethylamine to form the tosylate ester. This step masks the hydroxyl group, preventing undesired side reactions during iodination. -
Iodination :
The tosylate intermediate undergoes iodination with iodine monochloride (ICl) in glacial acetic acid, catalyzed by metal chlorides (e.g., FeCl₃). The electron-withdrawing tosyl group directs iodination to the position ortho to the ethyl group. -
Deprotection :
The tosyl group is removed via alkaline hydrolysis (e.g., KOH in ethanol-water), yielding this compound.
Advantages Over Direct Iodination
-
Enhanced Regioselectivity : The tosyl group eliminates competing para-iodination relative to the hydroxyl group.
-
Higher Purity : Byproduct formation is reduced, simplifying purification.
Palladium-Catalyzed Cross-Coupling Approaches
Recent advances in transition-metal catalysis offer alternative routes to this compound. A palladium-mediated strategy, inspired by benzofuran synthesis, involves coupling iodophenol derivatives with ethylating agents.
Catalytic Cycle and Substrate Design
-
Substrate Preparation :
2-Iodophenol is functionalized with a propiolate ester to enhance reactivity toward cross-coupling. -
Ethyl Group Introduction :
A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates coupling between the iodinated intermediate and an ethyl metal reagent (e.g., ethylboronic acid or ethylzinc chloride). -
Deprotection and Isolation :
Acidic or basic workup removes protecting groups, yielding this compound.
Limitations and Considerations
-
Catalyst Cost : Palladium-based systems are expensive, limiting industrial scalability.
-
Functional Group Tolerance : Steric hindrance from the ethyl group may necessitate tailored ligands.
Comparative Analysis of Methods
| Method | Yield | Regioselectivity | Scalability | Cost |
|---|---|---|---|---|
| Direct Iodination | 40–50% | Moderate | High | Low |
| Tosyl Protection | 60–70% | High | Moderate | Moderate |
| Palladium Catalysis | 30–40% | High | Low | High |
Key Observations :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-Ethyl-2-iodophenol, and what factors influence yield and purity?
- Methodological Answer : The synthesis of this compound typically involves electrophilic iodination of a phenolic precursor. For example, iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions can introduce the iodine substituent regioselectively. Key factors affecting yield include:
- Temperature control : Excess heat may lead to polyiodination or decomposition.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while protic solvents (e.g., acetic acid) may stabilize intermediates .
- Purification : Column chromatography or recrystallization is critical for isolating the pure product. Purity should be verified via HPLC (>97%) and NMR spectroscopy to confirm absence of byproducts .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- Spectroscopic analysis :
- 1H/13C NMR : Assign peaks to confirm the ethyl group (δ ~1.2–1.4 ppm for CH3, δ ~2.5–2.7 ppm for CH2) and iodine’s deshielding effect on adjacent protons .
- IR spectroscopy : Identify the phenolic -OH stretch (~3200–3600 cm⁻¹) and C-I bond vibrations (~500–600 cm⁻¹) .
- Physicochemical assays :
- Melting point determination : Compare with literature values to assess purity.
- Solubility profiling : Test in solvents (e.g., DMSO, ethanol) for compatibility in downstream applications .
Advanced Research Questions
Q. How can conflicting data regarding the biological activity of this compound be systematically analyzed?
- Methodological Answer : Contradictory results often arise from variability in experimental conditions. To address this:
- Meta-analysis : Aggregate data from multiple studies, adjusting for variables like cell line specificity or compound concentration.
- Dose-response reevaluation : Perform EC50/IC50 comparisons under standardized conditions (e.g., fixed incubation time, consistent solvent controls) .
- Mechanistic studies : Use knockout models or enzyme inhibition assays to isolate pathways affected by the compound .
Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer : Regioselectivity in Suzuki or Ullmann couplings can be enhanced via:
- Catalyst tuning : Use Pd(PPh3)4 with chelating ligands to direct coupling to the iodine site.
- Protecting groups : Temporarily block the phenolic -OH with a silyl group (e.g., TBSCl) to prevent side reactions .
- Computational modeling : DFT calculations predict electron density distribution to guide reaction design .
Q. What experimental protocols ensure reproducibility in studies involving this compound?
- Methodological Answer : Reproducibility requires:
- Detailed documentation : Specify reagent grades (e.g., anhydrous solvents), instrument calibration, and step-by-step synthesis protocols .
- Data transparency : Share raw spectra, chromatograms, and statistical code (e.g., R/Python scripts for dose-response curves) .
- Negative controls : Include untreated samples and known inhibitors to validate assay sensitivity .
Q. How does the substitution pattern (ethyl and iodine groups) affect the compound’s reactivity and interactions?
- Methodological Answer : Substituent effects can be studied via:
- Comparative SAR : Synthesize analogs (e.g., 5-Methyl-2-iodophenol) and compare logP values, hydrogen-bonding capacity, and electrophilicity .
- X-ray crystallography : Resolve the crystal structure to analyze steric effects of the ethyl group on iodine’s accessibility .
- Kinetic studies : Measure reaction rates in nucleophilic aromatic substitution to quantify iodine’s activation of the aromatic ring .
Methodological Notes
- Data validation : Always cross-reference spectral data with PubChem entries (e.g., CAS No. for this compound) to confirm structural accuracy .
- Ethical reporting : Adhere to IUPAC naming conventions and disclose all conflicts of interest in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
